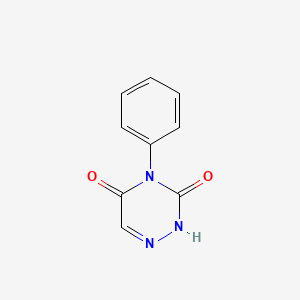
4-phenyl-2H-1,2,4-triazine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2H-1,2,4-triazine-3,5-dione, also known as PTAD, is an azodicarbonyl compound . It is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions .
Synthesis Analysis
The compound was first synthesized in 1894 by Johannes Thiele and O. Stange . The synthesis starts from hydrazine and diethyl carbonate. The product of this step is reacted with phenyl isocyanate and subsequently transformed to the 4-Phenylurazol . PTAD can be used as an efficient and selective reagent for the oxidation of thiols to disulfides . It can also be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Molecular Structure Analysis
The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms .Chemical Reactions Analysis
PTAD is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions . It can also be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Physical and Chemical Properties Analysis
PTAD is a red solid with a molar mass of 175.15. It has a melting point of 165 °C (329 °F; 438 K) .科学的研究の応用
Anticoccidial Properties
- Comparative Molecular Field Analysis (CoMFA): This study employed CoMFA to correlate the physical properties of triazines with their anticoccidial potencies, providing significant insights into factors governing potency (McFarland, 1992).
Antibacterial Evaluation
- Synthesis and Antibacterial Activity: A series of 6-substituted 1,2,4-triazines were synthesized and evaluated for their antibacterial activity against various microorganisms, showcasing the potential of triazines in antimicrobial research (Huang & Lee, 2011).
Oxidizing Agent
- Use in Oxidation Reactions: The compound 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione was used as an effective oxidizing agent for the oxidation of pyrazolines, demonstrating its utility in chemical synthesis (Zolfigol et al., 2006).
Crystal Structure Analysis
- Synthesis and X-Ray Diffraction: The crystal structure of certain triazine derivatives was analyzed, providing insights into their molecular arrangement and reactivity (Qing-min et al., 2004).
Photocatalysis
- Visible-Light-Induced Reactions: This research developed a method to synthesize 6-oxyalkylated 1,2,4-triazines via visible-light-induced cross-dehydrogenative coupling, illustrating the compound's role in green chemistry and photocatalysis (Tan et al., 2022).
Quantitative Structure-Activity Relationships
- Linear Discriminant and Multiple Regression Analyses: These analyses explored the relationships between the structures of anticoccidial triazines and their activities, further contributing to the understanding of their bioactive properties (McFarland, Cooper, & Newcomb, 1991).
Synthetic Transformations
- Fused Triazine Systems: The study focused on synthesizing benzoyl and benzyl derivatives of triazines and exploring their transformation into fused triazine systems, highlighting the versatility of triazines in organic synthesis (Massry, 2003).
Diels-Alder Reactions
- Alternating Copolymers: The compound 4-Phenyl-l,2,4-triazoline-3,5-dione showcased exceptional reactivity in Diels-Alder reactions, underscoring its potential in polymer chemistry (Mallakpour & Butler, 1985).
作用機序
Safety and Hazards
When handling PTAD, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
4-phenyl-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-8-6-10-11-9(14)12(8)7-4-2-1-3-5-7/h1-6H,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZDDFVTQDOTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=NNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2461865.png)


![4-[benzyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461871.png)
![N-(1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)prop-2-enamide](/img/structure/B2461872.png)
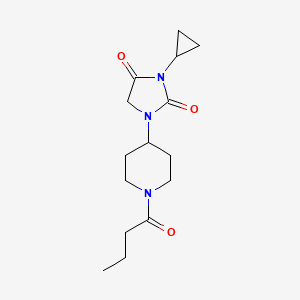
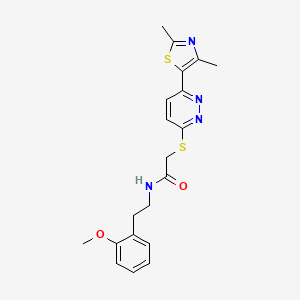
![2,4-dichloro-5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2461876.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2461877.png)
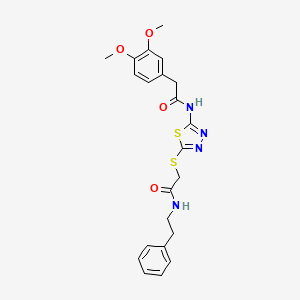
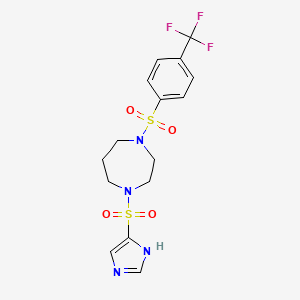
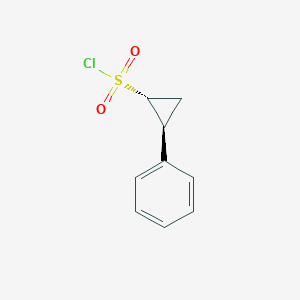
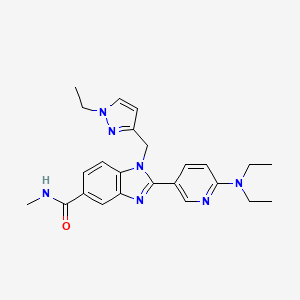
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine dihydrochloride](/img/structure/B2461887.png)
